1-Ethoxy-3-ethynyl-5-methylbenzene
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Overview
Description
1-Ethoxy-3-ethynyl-5-methylbenzene is an aromatic compound characterized by the presence of an ethoxy group, an ethynyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethynyl-5-methylbenzene can be synthesized through a series of organic reactions. One common method involves the ethynylation of 1-ethoxy-3-methylbenzene. This process typically requires the use of a strong base, such as sodium amide (NaNH2), to deprotonate the ethynyl group, followed by a coupling reaction with the ethoxy-methylbenzene derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-ethynyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-ethoxy-3-ethyl-5-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethoxy-3-ethynyl-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-ethynyl-5-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
- 1-Ethoxy-3-ethynylbenzene
- 1-Ethoxy-5-methylbenzene
- 3-Ethynyl-5-methylbenzene
Comparison: 1-Ethoxy-3-ethynyl-5-methylbenzene is unique due to the presence of both an ethoxy and an ethynyl group on the benzene ring.
Properties
IUPAC Name |
1-ethoxy-3-ethynyl-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h1,6-8H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDLRLKZRTGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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